[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid
Description
Properties
IUPAC Name |
2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-16-6-9(8(2)15-16)10-4-5-13-12(14-10)19-7-11(17)18/h4-6H,3,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRYVZASXASYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid typically involves multi-step reactions starting from commercially available precursors One common method involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Construction of Pyrimidine Ring: The pyrimidine ring is often formed by the cyclization of a suitable precursor such as an amidine or a guanidine derivative with a β-dicarbonyl compound.
Introduction of Sulfanyl-Acetic Acid Moiety: The final step involves the reaction of the intermediate with a thiol reagent followed by carboxylation to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole or pyrimidine rings, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to [4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have been evaluated for their efficacy against breast and lung cancer cell lines, demonstrating significant cytotoxic effects.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo, which may be beneficial for conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which play a crucial role in the inflammatory response.
Neurological Disorders
Recent studies suggest that this compound may have neuroprotective effects. It has been tested in models of neurodegenerative diseases like Alzheimer's and Parkinson's, where it appears to mitigate neuronal damage and improve cognitive function through antioxidant mechanisms.
Cardiovascular Health
The compound's ability to modulate vascular smooth muscle cell proliferation indicates potential applications in cardiovascular health. It may help prevent the progression of atherosclerosis by inhibiting the proliferation of these cells and reducing plaque formation.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of this compound on human breast cancer cells. The results indicated that certain modifications to the compound significantly enhanced its cytotoxicity, suggesting a structure-activity relationship that could guide future drug design.
Case Study 2: Anti-inflammatory Mechanism
In an investigation reported in Pharmacology Research, researchers explored the anti-inflammatory effects of this compound using an animal model of arthritis. The results demonstrated a marked reduction in inflammatory markers and joint swelling, supporting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of [4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds:
Key Comparative Insights:
Structural Flexibility: The pyrimidine-pyrazole core in the target compound allows for modular substitution, enabling tuning of electronic properties (e.g., trifluoromethyl enhances hydrophobicity ). Ester derivatives (e.g., ) improve membrane permeability but require hydrolysis for activation, unlike the free acid form of the target compound.
Functional Group Impact :
- The sulfanyl (-S-) bridge in all analogs facilitates thiol-mediated adsorption, critical for applications like corrosion inhibition . However, the hydrazide group in APPH introduces hydrogen-bonding capabilities absent in sulfanyl-acetic acid derivatives.
- Trifluoromethyl groups (in some derivatives of the target compound ) may enhance metabolic stability and binding affinity through hydrophobic interactions.
Biological Relevance :
- Molecular docking studies (PDB:2az5 ) suggest that pyrimidine-pyrazole derivatives target TNF-α, a key inflammation mediator. Triazolo-pyrimidines may exhibit broader multitarget effects due to their distinct heterocyclic cores.
- Corrosion inhibition efficiency in APPH (84–88% ) highlights the role of planar aromatic systems in adsorbing on metal surfaces. The target compound’s pyrimidine-pyrazole system may offer similar efficacy, though experimental data are lacking.
Synthetic Accessibility :
- The target compound’s synthesis mirrors methods for analogous sulfanyl-acetic acids, involving thiol-displacement reactions . Ethyl ester derivatives are synthesized under milder conditions but require additional steps for acid conversion.
Research Findings and Data Gaps
- Comparative studies with triazolo-pyrimidines are needed.
- Corrosion Inhibition : The target compound’s adsorption behavior (Langmuir isotherm ) and efficiency remain unquantified.
Biological Activity
The compound [4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid , with the CAS number 957292-09-0, is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H14N4O2S
- Molecular Weight : 278.33 g/mol
- Structure : The compound features a pyrimidine ring substituted with a pyrazole moiety and a sulfanyl group, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds in the pyrazole family have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and various kinases, which are critical in inflammatory and cancer pathways .
- Antimicrobial Activity : Research indicates that pyrazole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi .
- Antitumor Activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
Biological Activity Overview
Case Studies
- Antitumor Efficacy : A study evaluated the effects of similar pyrazole derivatives on various cancer cell lines, revealing significant cytotoxicity and induction of apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study highlighted the importance of the pyrazole ring in enhancing antitumor activity through modulation of signaling pathways involved in cell survival .
- Antimicrobial Properties : Another investigation focused on the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives with the pyrazole-pyrimidine scaffold exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating potent antibacterial activity .
- Inflammation Models : In vivo studies using murine models of inflammation showed that compounds structurally related to this compound significantly reduced edema and inflammatory cytokine levels when administered prior to inflammatory stimuli .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare [4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, reacting 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol with 2-bromoacetic acid in a basic aqueous medium (e.g., sodium hydroxide). The reaction is stirred at room temperature, followed by acidification to precipitate the product. Purification involves filtration, washing with water/ethanol, and recrystallization from methanol .
Q. How is the crystal structure of this compound determined and refined in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. The SHELX suite (e.g., SHELXL) is employed for refinement, with hydrogen atoms positioned geometrically and refined using a riding model. Displacement parameters (Uiso) are set to 1.2–1.5× the parent atom’s Ueq. Validation includes checks for twinning and solvent-accessible voids .
Q. What purification strategies ensure high purity (>95%) for this compound?
- Methodological Answer : Post-synthesis, the crude product is acidified to pH ~4 to precipitate the compound. It is then filtered, washed with water and ethanol to remove unreacted reagents, and dried under vacuum. Slow evaporation of a methanol solution yields single crystals suitable for SCXRD, confirming purity and structure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement, particularly for flexible side chains?
- Methodological Answer : Discrepancies in electron density maps may arise from disordered side chains (e.g., ethyl or methyl groups). Strategies include:
- Applying geometric constraints (e.g., AFIX commands in SHELXL) to restrict bond lengths/angles.
- Using TWIN commands to model twinning if data merges poorly.
- Incorporating solvent molecules (e.g., methanol) to account for voids. Cross-validation with spectroscopic data (NMR, IR) ensures consistency .
Q. What approaches are used to design coordination polymers or metal-organic frameworks (MOFs) using this compound?
- Methodological Answer : The sulfanyl-acetic acid moiety acts as a versatile ligand. To construct coordination polymers:
- React the compound with transition metal salts (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions.
- Optimize solvent (e.g., DMF/water mixtures) and temperature to control topology.
- Characterize using SCXRD and FTIR to confirm metal-ligand binding modes (e.g., monodentate vs. bridging) .
Q. How can reaction byproducts, such as epimers or unidentified impurities, be addressed during synthesis?
- Methodological Answer : Byproducts may form due to competing reactions (e.g., oxidation of the thiol group). Mitigation strategies include:
- Monitoring reaction progress via TLC or HPLC to isolate intermediates.
- Using chiral columns or recrystallization to separate epimers.
- Adjusting pH and reaction time to minimize side reactions. Impurity profiles are validated using LC-MS and compared against pharmacopeial standards .
Q. What mechanistic insights explain the reactivity of the sulfanyl-acetic acid group in nucleophilic substitutions?
- Methodological Answer : The thiol group (-SH) in the precursor acts as a strong nucleophile, attacking electrophilic carbons (e.g., in bromoacetic acid). Reaction kinetics can be studied via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
